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Compound of Interest

Compound Name: Imaradenant

Cat. No.: B605764

Imaradenant (formerly AZD4635) is an orally available small molecule that acts as a selective
antagonist of the adenosine A2A receptor (A2AR).[1] By blocking the A2AR, Imaradenant aims
to counteract the immunosuppressive effects of adenosine within the tumor microenvironment,
thereby enhancing the anti-tumor immune response.[2] This guide provides a comparative
overview of the clinical trial data for Imaradenant, primarily in metastatic castration-resistant
prostate cancer (MCRPC), and discusses its standing relative to other therapeutic options.

It is important to note that AstraZeneca, the developer of Imaradenant, discontinued its
development and removed it from their clinical pipeline in late 2021, citing safety or efficacy
concerns, or as part of a strategic portfolio prioritization.[1][3]

Imaradenant in Metastatic Castration-Resistant
Prostate Cancer (MCRPC)

Imaradenant was evaluated in mMCRPC as both a monotherapy and in combination with other
anticancer agents. The following tables summarize the key efficacy and safety findings from
these trials and compare them with established standard-of-care treatments for mCRPC.

Efficacy Data in mCRPC

The clinical activity of Imaradenant in a heavily pretreated mCRPC population was found to be
minimal.
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Safety and Tolerability in mCRPC

Imaradenant was generally reported to have a manageable safety profile, with the most

common adverse events being gastrointestinal and constitutional symptoms.
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Imaradenant in Non-Small Cell Lung Cancer

(NSCLC)

Imaradenant was also investigated in patients with advanced non-small cell lung cancer. The

NCTO03381274 trial included a treatment arm evaluating Imaradenant in combination with
oleclumab (an anti-CD73 antibody) in patients with EGFR-mutated NSCLC that had progressed
on a prior EGFR tyrosine kinase inhibitor. However, specific efficacy and safety data for the

Imaradenant-containing arm of this study are not publicly available in the reviewed search
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results. The available publications for this trial primarily focus on the results of the oleclumab
plus osimertinib combination.

Due to the lack of available data, a direct comparison of Imaradenant with standard-of-care
treatments for NSCLC cannot be provided at this time. Standard treatments for advanced
NSCLC are highly dependent on the specific subtype and molecular characteristics of the
tumor.

Alternatives to Imaradenant

Given the discontinuation of Imaradenant's development, researchers and clinicians are
focused on other agents targeting the adenosine pathway or alternative immunotherapeutic
strategies.

o Other A2AR Antagonists: Several other A2A receptor antagonists are in clinical development,
including Ciforadenant (CPI-444) and Preladenant.

o Ciforadenant: In a Phase 1 trial for mCRPC, Ciforadenant monotherapy and in
combination with atezolizumab showed some signs of clinical activity, with a clinical benefit
rate (Partial Response + Stable Disease) of 57% in evaluable patients.

o Preladenant: This agent was initially developed for Parkinson's disease but has been
investigated in solid tumors. A Phase Ib/Il trial (NCT03099161) evaluated preladenant as a
monotherapy and in combination with pembrolizumab in advanced solid tumors.

» Standard of Care in mCRPC: For patients with mCRPC, particularly those who have
progressed after initial hormone therapy and chemotherapy, several effective treatments are
available. These include:

o Androgen Receptor-Axis-Targeted Therapies: Abiraterone acetate and enzalutamide are
widely used and have demonstrated survival benefits.

o Chemotherapy: Docetaxel remains a standard first-line chemotherapy for mCRPC, with
cabazitaxel often used as a second-line option.

o Radiopharmaceuticals: For patients with bone-predominant metastatic disease, agents
like Radium-223 are an option.
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o PARP Inhibitors: For patients with specific genetic mutations (e.g., BRCA), PARP inhibitors
like olaparib have shown efficacy.

o PSMA-targeted Therapies: Lutetium-177 vipivotide tetraxetan is a newer option for
patients with PSMA-positive mCRPC.

Experimental Protocols

The clinical trials involving Imaradenant followed standardized protocols to assess safety,

tolerability, and efficacy.

General Phase I/ll Trial Design for Imaradenant

Study Design: Typically open-label, multicenter, dose-escalation (Phase I) and dose-
expansion (Phase II) studies.

Patient Population: Patients with advanced, unresectable solid tumors who have failed
standard therapies. For indication-specific cohorts, patients with histologically confirmed
MCRPC or NSCLC with documented disease progression.

Treatment Administration: Imaradenant administered orally, once or twice daily, in
continuous cycles. Combination therapies involved co-administration with intravenous
infusions of monoclonal antibodies (e.g., durvalumab, oleclumab) on a specified schedule
(e.q., every 2 or 4 weeks).

Primary Endpoints:

o Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase 2
dose (RP2D), and to assess the safety and tolerability profile.

o Phase II: To evaluate the anti-tumor activity, typically measured by Objective Response
Rate (ORR) according to Response Evaluation Criteria in Solid Tumors (RECIST) and/or
Prostate-Specific Antigen (PSA) response rate in prostate cancer.

Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR),
Progression-Free Survival (PFS), Overall Survival (OS), and pharmacokinetic (PK)
parameters.
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e Assessments:

o Safety: Monitored through regular physical examinations, vital signs, electrocardiograms
(ECGSs), and laboratory tests (hematology, clinical chemistry). Adverse events were graded
according to the National Cancer Institute Common Terminology Criteria for Adverse
Events (CTCAE).

o Efficacy: Tumor assessments were performed at baseline and at regular intervals (e.g.,
every 6-8 weeks) using imaging techniques such as CT scans or MRI. In prostate cancer
trials, PSA levels were monitored regularly.

Visualizations
Signaling Pathway of Imaradenant's Mechanism of
Action
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Caption: Imaradenant blocks the A2A receptor on immune cells, preventing adenosine-
mediated immune suppression.
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Caption: Workflow for assessing the efficacy of Imaradenant in a clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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